-Pyridinemethanol can be synthesized through various methods, including:
4-Pyridinemethanol is primarily used as a building block for the synthesis of other important molecules in scientific research. Here are some examples:
4-Pyridinemethanol, also known as γ-Picolyl alcohol or 4-(Hydroxymethyl)pyridine, is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It features a pyridine ring with a hydroxymethyl group (-CH₂OH) attached to the fourth carbon atom. The compound is characterized by its pale yellow color and is soluble in water, alcohols, and other polar solvents. Its chemical structure can be represented by the InChI key PTMBWNZJOQBTBK-UHFFFAOYSA-N, and it has a CAS Registry Number of 586-95-8 .
Research indicates that 4-Pyridinemethanol exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various bacterial strains and has potential applications in pharmaceuticals due to its ability to inhibit certain enzymes. Its toxicity profile suggests that while it is harmful if ingested (H302), it can cause skin irritation (H315) . Further studies are needed to explore its full range of biological effects.
Several methods for synthesizing 4-Pyridinemethanol have been documented:
4-Pyridinemethanol has diverse applications across various fields:
Interaction studies involving 4-Pyridinemethanol focus on its reactivity with different catalysts and substrates. For instance, research has demonstrated its capacity for oxidation reactions when catalyzed by vanadium compounds, showcasing its potential as a substrate in catalytic processes . Furthermore, studies on its interactions with biological systems indicate that it may affect enzyme activity and microbial growth patterns.
Several compounds share structural similarities with 4-Pyridinemethanol, including:
Compound Name | Structure | Key Characteristics |
---|---|---|
2-Pyridinemethanol | Pyridine ring at position 2 | Exhibits different biological activity compared to 4-Pyridinemethanol |
3-Pyridinemethanol | Pyridine ring at position 3 | Similar oxidation behavior but distinct reactivity due to position |
Picolinic acid | Carboxylic acid derivative | More acidic than 4-Pyridinemethanol; used in chelation therapy |
What distinguishes 4-Pyridinemethanol from its analogs is its specific positioning of the hydroxymethyl group on the pyridine ring, which influences both its chemical reactivity and biological activity. Its versatility in synthetic applications and potential therapeutic uses further highlight its significance compared to other pyridine derivatives.
Irritant